molecular formula C12H16FNO2 B2985383 Tert-butyl 6-amino-3-fluoro-2-methylbenzoate CAS No. 2023769-44-8

Tert-butyl 6-amino-3-fluoro-2-methylbenzoate

Cat. No.: B2985383
CAS No.: 2023769-44-8
M. Wt: 225.263
InChI Key: WKFSSZSKZMLZEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 6-amino-3-fluoro-2-methylbenzoate: is an organic compound with the molecular formula C12H16FNO2 It is a derivative of benzoic acid, featuring a tert-butyl ester group, an amino group, a fluorine atom, and a methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 6-amino-3-fluoro-2-methylbenzoate typically involves multi-step organic reactions. One common method is the esterification of 6-amino-3-fluoro-2-methylbenzoic acid with tert-butyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to optimize yield and efficiency. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 6-amino-3-fluoro-2-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.

Major Products Formed:

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of hydroxyl or amino-substituted derivatives.

Scientific Research Applications

Chemistry: Tert-butyl 6-amino-3-fluoro-2-methylbenzoate is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.

Biology: In biological research, this compound can be used to study the effects of fluorine substitution on the biological activity of aromatic compounds. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine: The compound’s potential medicinal applications include the development of new pharmaceuticals. Its structural features may contribute to the design of drugs with improved efficacy and reduced side effects.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 6-amino-3-fluoro-2-methylbenzoate depends on its specific application. In general, the compound’s effects are mediated by its interaction with molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target, while the amino and ester groups can modulate its chemical reactivity and stability.

Comparison with Similar Compounds

    Tert-butyl 6-amino-3-chloro-2-methylbenzoate: Similar structure but with a chlorine atom instead of fluorine.

    Tert-butyl 6-amino-3-bromo-2-methylbenzoate: Similar structure but with a bromine atom instead of fluorine.

    Tert-butyl 6-amino-3-iodo-2-methylbenzoate: Similar structure but with an iodine atom instead of fluorine.

Uniqueness: Tert-butyl 6-amino-3-fluoro-2-methylbenzoate is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine is known for its ability to enhance the metabolic stability and bioavailability of organic compounds, making this compound particularly valuable in drug design and development.

Properties

IUPAC Name

tert-butyl 6-amino-3-fluoro-2-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO2/c1-7-8(13)5-6-9(14)10(7)11(15)16-12(2,3)4/h5-6H,14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKFSSZSKZMLZEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C(=O)OC(C)(C)C)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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